

# Application Note: Calcium Imaging Assays to Measure GPR103 Activation by 26RFa

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## Compound of Interest

Compound Name: 26Rfa, Hypothalamic Peptide,  
human

Cat. No.: B612779

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Audience: Researchers, scientists, and drug development professionals.

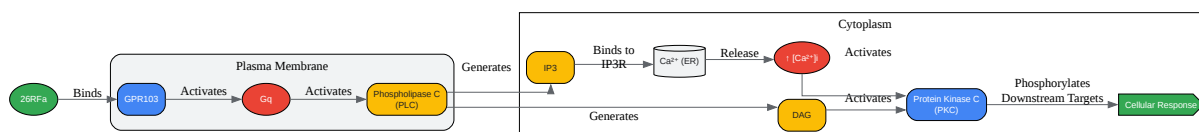
## Introduction

GPR103, also known as the pyroglutamylated RF-amide peptide receptor (QRFP), is a G-protein coupled receptor (GPCR) that plays a significant role in a variety of physiological processes, including the regulation of feeding behavior, energy homeostasis, and bone formation[1]. The endogenous ligand for GPR103 is the neuropeptide 26RFa (also known as QRFP)[2]. The activation of GPR103 by 26RFa has been shown to trigger intracellular signaling cascades through coupling with both Gq and Gi/o proteins[3][4]. The Gq pathway activation leads to a transient increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ), providing a robust and measurable readout for receptor activation[4][5].

This application note provides a detailed protocol for a calcium imaging assay to quantify the activation of GPR103 by its ligand 26RFa. This assay is a valuable tool for studying receptor pharmacology, screening for novel agonists and antagonists, and elucidating the cellular mechanisms downstream of GPR103 activation. The protocol is designed for use with mammalian cells recombinantly expressing GPR103 and a fluorescent calcium indicator, such as Fluo-4 AM.

## GPR103 Signaling Pathway

Upon binding of 26RFa, GPR103 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. The Gq alpha subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The elevated cytoplasmic calcium and DAG together activate protein kinase C (PKC), which then phosphorylates downstream targets to elicit a cellular response[6].



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**Caption:** GPR103 signaling pathway upon 26RFa binding.

## Experimental Protocols

This section details the necessary steps for performing a calcium imaging assay to measure GPR103 activation.

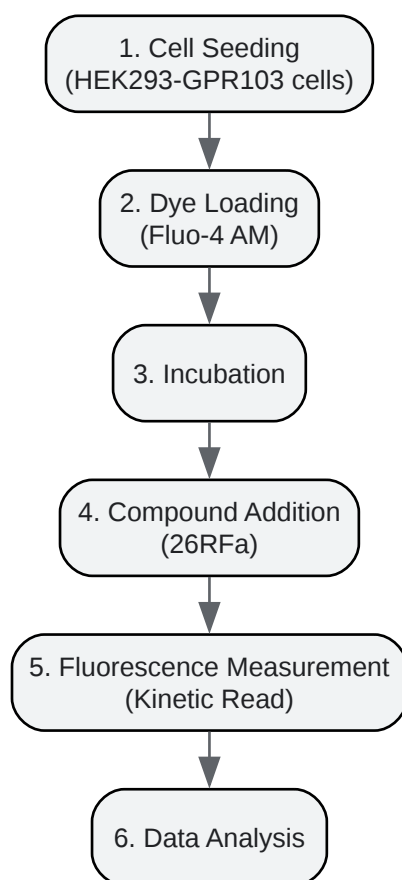
## Materials and Reagents

- Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing human GPR103.
- Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Assay Plate: Black, clear-bottom 96-well microplates.
- Calcium Indicator: Fluo-4 AM (acetoxymethyl ester).

- Pluronic F-127.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Ligand: 26RFa peptide.
- Positive Control: Ionomycin or ATP.
- Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

## Experimental Workflow

The general workflow for the calcium imaging assay is depicted below.



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**Caption:** General workflow for the calcium flux assay.

## Detailed Protocol

### 1. Cell Seeding:

- Culture HEK293 cells expressing GPR103 in T75 flasks until they reach 80-90% confluency.
- Trypsinize the cells and resuspend them in fresh culture medium.
- Seed the cells into a black, clear-bottom 96-well plate at a density of 25,000 to 50,000 cells per well in 100  $\mu$ L of culture medium[7].
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO<sub>2</sub> to allow for cell attachment.

### 2. Dye Loading:

- Prepare the Fluo-4 AM loading solution. For a 96-well plate, mix 5  $\mu$ L of 5 mM Fluo-4 AM with 10  $\mu$ L of 20% Pluronic F-127 in 10 mL of Assay Buffer. This results in a final Fluo-4 AM concentration of approximately 2.5  $\mu$ M.
- Aspirate the culture medium from the cell plate.
- Gently add 100  $\mu$ L of the Fluo-4 AM loading solution to each well.
- Incubate the plate at 37°C for 30-60 minutes in the dark[7].
- After incubation, gently wash each well twice with 100  $\mu$ L of Assay Buffer to remove extracellular dye.
- Add 100  $\mu$ L of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.

### 3. Compound Preparation and Addition:

- Prepare a stock solution of 26RFa in an appropriate solvent (e.g., sterile water or DMSO).
- Perform serial dilutions of the 26RFa stock solution in Assay Buffer to create a range of concentrations for the dose-response curve. A typical concentration range would be from

$10^{-11}$  M to  $10^{-6}$  M[8].

- Prepare a positive control solution (e.g., 5  $\mu$ M Ionomycin) and a vehicle control (Assay Buffer with the same concentration of solvent as the ligand solutions).
- Program the fluorescence plate reader to add the compounds to the cell plate.

#### 4. Fluorescence Measurement:

- Place the cell plate into the fluorescence plate reader.
- Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
- Record a baseline fluorescence reading for 10-20 seconds.
- The instrument will then automatically add the 26RFa dilutions, positive control, or vehicle control to the respective wells.
- Continue to record the fluorescence intensity kinetically for at least 180 seconds to capture the peak calcium response.

#### 5. Data Analysis:

- The change in fluorescence intensity ( $\Delta F$ ) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
- Normalize the data by expressing the response as a percentage of the maximum response observed with the positive control.
- Plot the normalized response against the logarithm of the 26RFa concentration to generate a dose-response curve.
- Calculate the EC<sub>50</sub> (half-maximal effective concentration) value from the dose-response curve using a non-linear regression analysis (e.g., sigmoidal dose-response).

## Data Presentation

The quantitative data obtained from the calcium imaging assay can be summarized in the following tables for clear comparison and interpretation.

Table 1: Experimental Parameters for GPR103 Calcium Imaging Assay

Parameter	Value	Reference
Cell Line	HEK293 expressing GPR103	[5]
Seeding Density	25,000 - 50,000 cells/well	[7]
Calcium Indicator	Fluo-4 AM	[9]
Dye Loading Concentration	~2.5 $\mu$ M	General Protocol
Ligand	26RFa	[2]
Concentration Range	$10^{-11}$ M to $10^{-6}$ M	[8]
Positive Control	Ionomycin (5 $\mu$ M)	General Protocol
Instrumentation	FLIPR, FlexStation, or similar	[9]

Table 2: Representative EC50 Values for GPR103 Activation

Ligand	Cell Line	EC50 (nM)	Reference
26RFa (QRFP)	HEK293-hGPR103	23	[5]
43RFa	CHO-K1-hGPR103	0.52	[2]
26RFa	CHO-K1-hGPR103	3.2	[2]

Note: EC50 values can vary depending on the specific cell line, receptor expression levels, and assay conditions.

## Conclusion

The calcium imaging assay described in this application note provides a robust and sensitive method for measuring the activation of GPR103 by its ligand 26RFa. This assay can be readily adapted for high-throughput screening of compound libraries to identify novel modulators of

GPR103 activity, which may have therapeutic potential for a range of disorders. The detailed protocol and data presentation guidelines provided herein are intended to assist researchers in successfully implementing this valuable in-vitro tool.

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